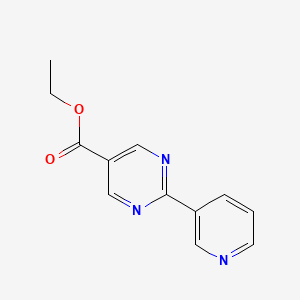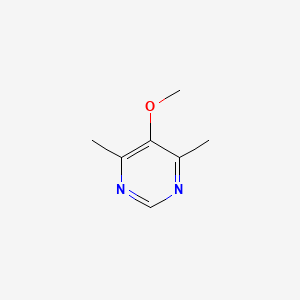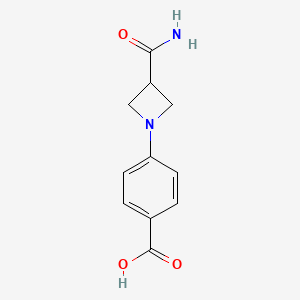
4-(3-Carbamoylazetidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoylazetidin-1-yl)benzoic acid is a compound that features a benzoic acid moiety linked to an azetidine ring with a carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carbamoylazetidin-1-yl)benzoic acid typically involves the condensation of benzoic acid derivatives with azetidine derivatives. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
4-(3-Carbamoylazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted azetidine derivatives.
科学的研究の応用
4-(3-Carbamoylazetidin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 4-(3-Carbamoylazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment .
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: Known for its use in the preparation of parabens, which are preservatives in cosmetics.
4-Aminobenzoic acid: Used as a building block in pharmaceuticals and has various therapeutic applications.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-(3-Carbamoylazetidin-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzoic acid moiety with an azetidine ring and a carbamoyl group makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
4-(3-carbamoylazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-10(14)8-5-13(6-8)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H2,12,14)(H,15,16) |
InChIキー |
XVLMMQTVYNAZEX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=CC=C(C=C2)C(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


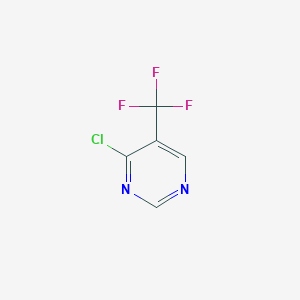
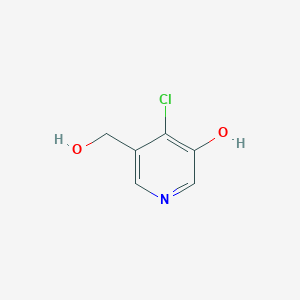
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)


![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
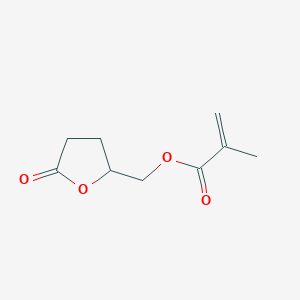
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
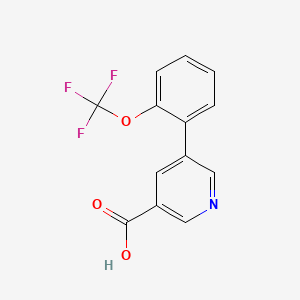
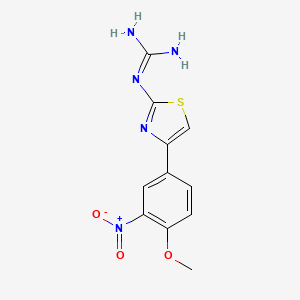
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)
